molecular formula C16H21N5S B2362661 1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2380143-61-1

1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2362661
CAS No.: 2380143-61-1
M. Wt: 315.44
InChI Key: SYINPKMZJZQOAU-UHFFFAOYSA-N
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Description

1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane is a heterocyclic compound that features a unique combination of a thiolane ring, a diazepane ring, and a pyridopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyridopyrimidine core through a condensation reaction between a pyridine derivative and a suitable amine. The thiolane and diazepane rings are then introduced through subsequent cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridopyrimidine derivatives, and various substituted analogs of the original compound .

Scientific Research Applications

1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrimidine derivatives such as:

Uniqueness

What sets 1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane apart is the presence of both a thiolane and a diazepane ring, which confer unique chemical and biological properties. This combination is not commonly found in other pyridopyrimidine derivatives, making it a compound of particular interest for further research and development .

Properties

IUPAC Name

4-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5S/c1-3-14-15(17-5-1)18-12-19-16(14)21-7-2-6-20(8-9-21)13-4-10-22-11-13/h1,3,5,12-13H,2,4,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYINPKMZJZQOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=NC3=C2C=CC=N3)C4CCSC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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